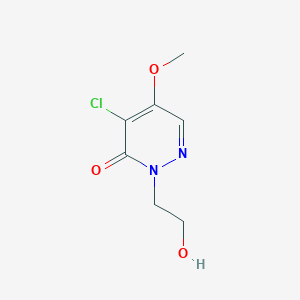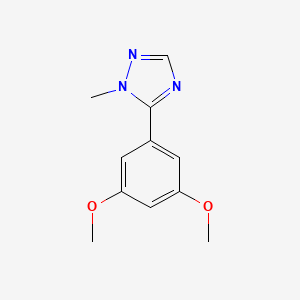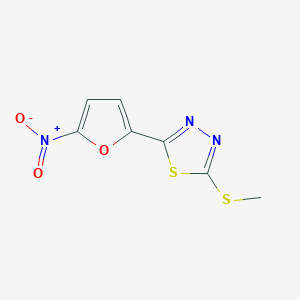
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methylthio positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, and anticancer activities.
Agriculture: It has been explored as a potential pesticide and herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial enzymes and disrupt essential metabolic pathways. The compound’s anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4-Thiadiazole, 2-(methylthio)-5-(2-furanyl)-
- 1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-thienyl)-
- 1,3,4-Thiadiazole, 2-(ethylthio)-5-(5-nitro-2-furanyl)-
Uniqueness
1,3,4-Thiadiazole, 2-(methylthio)-5-(5-nitro-2-furanyl)- stands out due to its unique combination of a nitro group and a furan ring, which imparts distinct electronic and steric properties. These features contribute to its diverse biological activities and make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
3237-63-6 |
|---|---|
Fórmula molecular |
C7H5N3O3S2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H5N3O3S2/c1-14-7-9-8-6(15-7)4-2-3-5(13-4)10(11)12/h2-3H,1H3 |
Clave InChI |
UKQHWZSWGMNRCQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(S1)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Acetyloxy)-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carbonyl]-5,6-dimethoxy-1-benzofuran-2-carboxylic acid](/img/structure/B12916858.png)


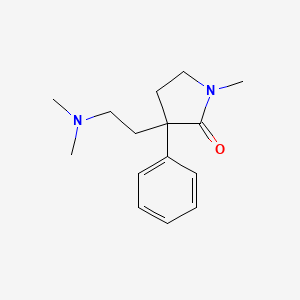
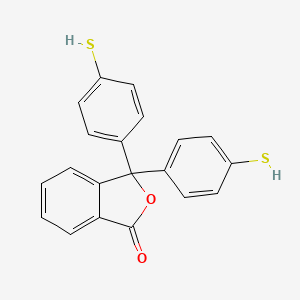

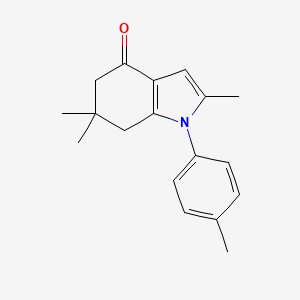
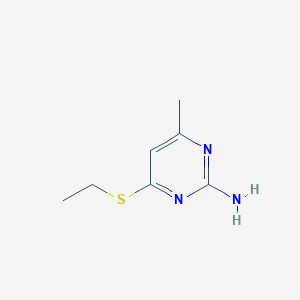

![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)


